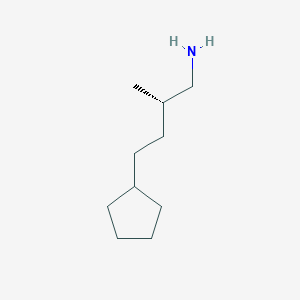
(2S)-4-Cyclopentyl-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Cyclopentyl-2-methylbutan-1-amine is a chemical compound that belongs to the class of amines. It is commonly known as 4-CMC, and it is a psychoactive drug that has gained popularity in recent years. The compound is a derivative of cathinone, which is a naturally occurring stimulant found in the khat plant. 4-CMC has been subject to scientific research, and
Mechanism of Action
The mechanism of action of (2S)-4-Cyclopentyl-2-methylbutan-1-amine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with pleasure, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-4-Cyclopentyl-2-methylbutan-1-amine are similar to those of other psychoactive drugs. The compound has been reported to cause euphoria, increased energy, and stimulation. It may also cause increased heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-4-Cyclopentyl-2-methylbutan-1-amine in lab experiments include its ability to stimulate the reward system in the brain, making it a useful tool for studying addiction and motivation. However, its psychoactive properties may also be a limitation, as it may interfere with the results of experiments or cause ethical concerns.
Future Directions
There are several future directions for research on (2S)-4-Cyclopentyl-2-methylbutan-1-amine. One area of research is the development of new drugs based on the compound's structure. Another area of research is the use of the compound in neuroscience research to study the brain's reward system and addiction. Additionally, research may focus on the compound's potential use in the treatment of mental health disorders such as depression and anxiety.
Synthesis Methods
The synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-amine involves several steps. The starting material for the synthesis is cyclopentanone, which is reacted with methylamine to form N-methylcyclopentanone. The N-methylcyclopentanone is then reacted with 2-chlorobutane in the presence of sodium hydroxide to form (2S)-4-Cyclopentyl-2-methylbutan-1-one. Finally, the (2S)-4-Cyclopentyl-2-methylbutan-1-one is reduced using sodium borohydride to produce (2S)-4-Cyclopentyl-2-methylbutan-1-amine.
Scientific Research Applications
(2S)-4-Cyclopentyl-2-methylbutan-1-amine has been subject to scientific research due to its psychoactive properties. The compound has been studied for its potential use in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential use as a tool in neuroscience research to study the brain's reward system and addiction.
properties
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYSEIZFDGCAW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-Cyclopentyl-2-methylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfanyl]quinoxaline](/img/structure/B2772344.png)
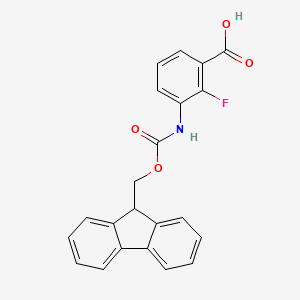
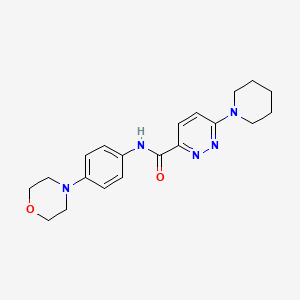
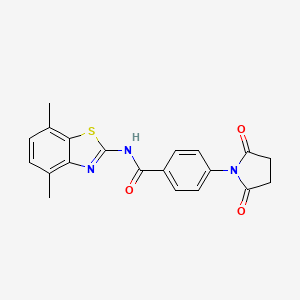

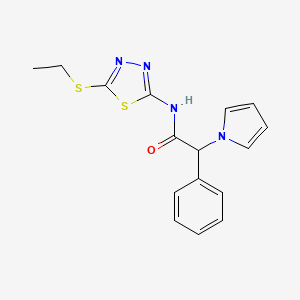
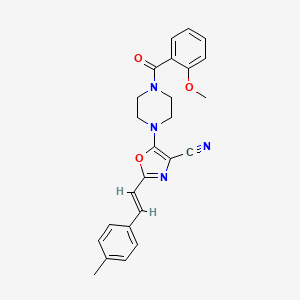


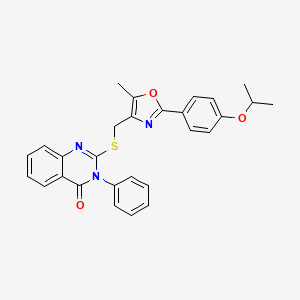
![4-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2772360.png)

![2-(((6-(2-Methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2772364.png)
